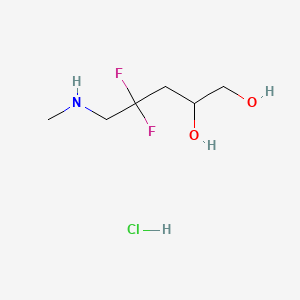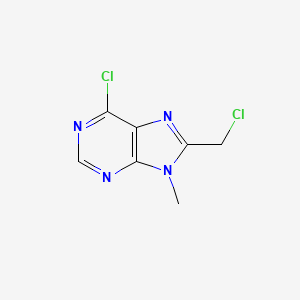
6-chloro-8-(chloromethyl)-9-methyl-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-8-(chloromethyl)-9-methyl-9H-purine is a heterocyclic organic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of DNA and RNA. This particular compound is characterized by the presence of chlorine and methyl groups attached to the purine ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine typically involves the chlorination of 9-methylpurine. The process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base like pyridine. The reaction conditions often require heating to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
6-chloro-8-(chloromethyl)-9-methyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted purines, while oxidation can lead to the formation of purine N-oxides.
科学研究应用
6-chloro-8-(chloromethyl)-9-methyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives, which can be used in various chemical reactions and studies.
Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine depends on its specific application and the biological target. In general, the compound can interact with nucleic acids and proteins, affecting their structure and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by incorporating into the DNA strand.
相似化合物的比较
Similar Compounds
6-chloropurine: Lacks the chloromethyl and methyl groups, making it less reactive in certain chemical reactions.
8-chloromethylpurine: Lacks the chlorine and methyl groups, which can affect its biological activity and chemical properties.
9-methylpurine: Lacks the chlorine and chloromethyl groups, making it less versatile in synthetic applications.
Uniqueness
6-chloro-8-(chloromethyl)-9-methyl-9H-purine is unique due to the presence of both chlorine and chloromethyl groups, which enhance its reactivity and allow for a wider range of chemical modifications. This makes it a valuable compound in synthetic chemistry and drug development.
属性
分子式 |
C7H6Cl2N4 |
|---|---|
分子量 |
217.05 g/mol |
IUPAC 名称 |
6-chloro-8-(chloromethyl)-9-methylpurine |
InChI |
InChI=1S/C7H6Cl2N4/c1-13-4(2-8)12-5-6(9)10-3-11-7(5)13/h3H,2H2,1H3 |
InChI 键 |
CAFHFKUASIPAIS-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC2=C1N=CN=C2Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


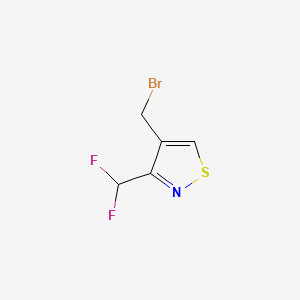
![rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13462935.png)
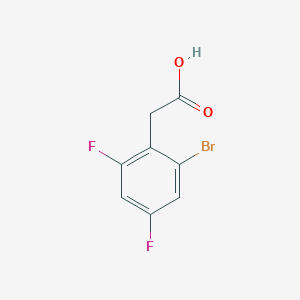
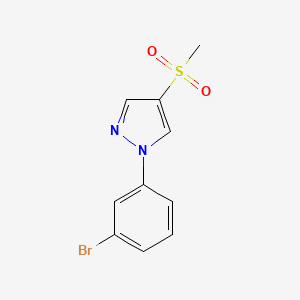

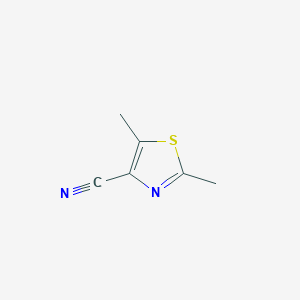
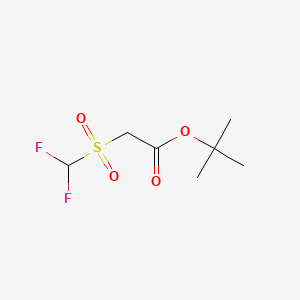
![[3-(Methoxymethyl)oxolan-3-yl]methanamine](/img/structure/B13462954.png)
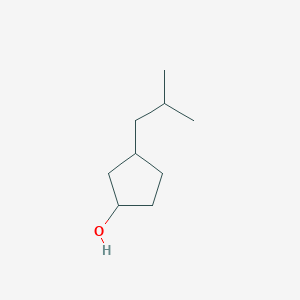
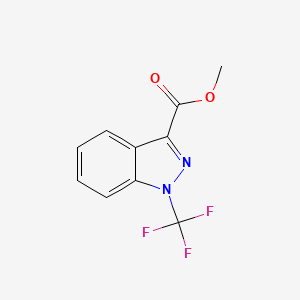
![4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride](/img/structure/B13462977.png)
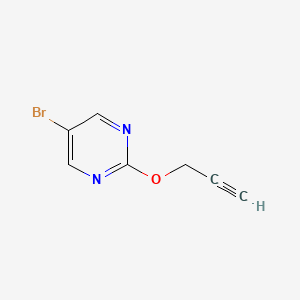
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13462997.png)
